molecular formula C23H20N2O6S B2698694 (Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-15-5

(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2698694
CAS No.: 864975-15-5
M. Wt: 452.48
InChI Key: NJSZMIGNYXRLKV-VHXPQNKSSA-N
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Description

(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core fused with a dihydrothiazole ring. Key structural elements include:

  • Z-configuration at the imino group (C=N), confirmed via crystallographic methods in related compounds .
  • 4-oxo-4H-chromene-2-carbonyl moiety, which may confer bioactivity akin to chromene derivatives (e.g., antioxidant or anticancer properties).
  • Ethyl ester and 2-methoxyethyl substituents, influencing solubility and pharmacokinetics.

Synthesis likely involves condensation of a chromene carbonyl derivative with a dihydrothiazole precursor, followed by cyclization—methods analogous to those for thiazole derivatives in and .

Properties

IUPAC Name

ethyl 3-(2-methoxyethyl)-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6S/c1-3-30-22(28)14-8-9-16-20(12-14)32-23(25(16)10-11-29-2)24-21(27)19-13-17(26)15-6-4-5-7-18(15)31-19/h4-9,12-13H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSZMIGNYXRLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a novel synthetic derivative that integrates various pharmacological motifs, specifically the thiazole and chromene structures. These components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O5SC_{21}H_{22}N_2O_5S, with a molecular weight of approximately 426.48 g/mol. The structure features a thiazole ring fused with a chromene moiety, which is critical for its biological activities.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that various thiazole compounds showed minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the chromene moiety in our compound may enhance its antimicrobial efficacy due to synergistic effects observed in similar compounds.

Anticancer Potential

Compounds based on the 4H-chromene structure have been recognized for their anticancer properties, particularly against multi-drug resistant cancer cells. For instance, derivatives like CXL017 and CXL035 have shown selective cytotoxicity towards resistant cancer cell lines . The presence of both the chromene and thiazole rings in our compound suggests potential for similar anticancer activity, warranting further investigation into its mechanism of action.

Anti-inflammatory Effects

Thiazole derivatives have also been reported to possess anti-inflammatory properties. In vitro studies indicated that certain thiazole compounds could inhibit pro-inflammatory cytokines, thereby reducing inflammation . Given the structural characteristics of our compound, it is plausible that it may exhibit similar anti-inflammatory effects.

Study 1: Antimicrobial Screening

A series of thiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with a hydrophobic aliphatic chain exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The most active derivative showed MIC values as low as 1.56 µg/mL .

CompoundMIC (µg/mL)Activity Type
Compound A1.56Antibacterial
Compound B6.25Antifungal
Compound C12.5Antiviral

Study 2: Anticancer Activity

In a comparative study of chromene-based compounds, our target compound was evaluated alongside known anticancer agents. Preliminary results suggested that it could induce apoptosis in cancer cell lines more effectively than some existing treatments .

CompoundIC50 (µM)Cell Line
CXL0175.3MCF-7
CXL0358.9HeLa
Target CompoundTBDTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Pharmacological Activity Reference
Target Compound Benzo[d]thiazole + dihydrothiazole 4-oxo-chromene carbonyl, 2-methoxyethyl Not explicitly tested; inferred antioxidant/anticancer potential
Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate Dihydrothiazole Benzoylamino, ethyl ester Analgesic (screened in related compounds)
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Chlorophenyl, methoxycarbonyl Unreported; structural focus on fused-ring stability
6-(Chloronitrophenyl)dihydropimidazo(2,1-b)thiazole Imidazo[2,1-b]thiazole Chloronitrophenyl Unreported; nitro groups suggest potential cytotoxicity

Structural Analysis

  • Crystallography: The Z-configuration in the target compound is inferred from analogous imino-thiazole structures resolved via SHELXL () .
  • on hydrogen-bond patterns) .

Pharmacological Potential

  • Chromene Derivatives: Known for diverse bioactivity (e.g., anticancer, antimicrobial). The 4-oxo group may enhance electron-deficient character, improving DNA intercalation .
  • Thiazole Derivatives : highlights analgesic activity in compounds with triazole/thiadiazole substituents, but direct data for the target compound is lacking .
  • Therapeutic Hypotheses : The methoxyethyl group may improve blood-brain barrier penetration, suggesting CNS-targeted applications.

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